4-Methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde
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Overview
Description
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde is a heterocyclic compound containing a six-membered ring with two nitrogen atoms and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by oxidation to introduce the formyl group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps like crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-Methyl-2,6-dioxo-1,3-diazinane-5-carboxylic acid.
Reduction: 4-Methyl-2,6-dioxo-1,3-diazinane-5-methanol.
Substitution: N-alkyl or N-aryl derivatives of this compound.
Scientific Research Applications
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which 4-Methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The nitrogen atoms in the ring structure can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,4-dioxo-1,3-diazinane-5-carboximidamide: Similar structure but with an imidamide group instead of a formyl group.
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Contains a similar dioxo ring but with bromine substituents and a different ring structure.
Uniqueness
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde is unique due to its specific combination of a formyl group and a diazinane ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H8N2O3 |
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Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h2-4H,1H3,(H2,7,8,10,11) |
InChI Key |
UHTHGXXQXBOJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(=O)N1)C=O |
Origin of Product |
United States |
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